(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one
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Overview
Description
(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one is a chemical compound with a unique structure that includes a chlorophenyl group and a methyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable oxirane derivative under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-5-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-2-one: This compound has a similar structure but includes a thiazolidinone ring instead of an oxolanone ring.
Oseltamivir derivatives: These compounds share structural similarities and are studied for their antiviral activities.
Uniqueness
(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one is unique due to its specific oxolanone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
918831-63-7 |
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Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-11(7-6-10(13)14-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3/t11-/m0/s1 |
InChI Key |
ALVWTFFOXRPSQX-NSHDSACASA-N |
Isomeric SMILES |
C[C@]1(CCC(=O)O1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1(CCC(=O)O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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